Structural Uniqueness: Bicyclic 1,2-Dioxane–Tetrahydrofuran Scaffold vs. Monocyclic and Trioxane Endoperoxides
Fercoperol is the only known plant-derived endoperoxide that combines a 1,2‑dioxane ring with a tetrahydrofuran ring in a single bicyclic framework [1]. Computational analysis (DFT at the B3LYP/6‑31G* level) predicts an O–O bond dissociation energy (BDE) of approximately 26 kcal mol⁻¹, which is 3–5 kcal mol⁻¹ lower than that of artemisinin (∼30 kcal mol⁻¹) and 2 kcal mol⁻¹ lower than that of plakortin (∼28 kcal mol⁻¹) [2]. The lower BDE implies a greater propensity for thermal or reductive O–O cleavage, potentially leading to different radical generation profiles.
| Evidence Dimension | O–O bond dissociation energy (BDE) |
|---|---|
| Target Compound Data | ≈ 26 kcal mol⁻¹ (DFT calculated) |
| Comparator Or Baseline | Artemisinin: ∼30 kcal mol⁻¹; Plakortin: ∼28 kcal mol⁻¹ (DFT calculated) |
| Quantified Difference | Fercoperol BDE is 4 kcal mol⁻¹ lower than artemisinin, 2 kcal mol⁻¹ lower than plakortin |
| Conditions | Gas-phase DFT B3LYP/6‑31G*; values are comparative within the same computational protocol |
Why This Matters
A lower O–O BDE can translate into faster peroxide activation under physiological reducing conditions, making fercoperol a distinct tool for studying endoperoxide reactivity and radical biology.
- [1] Miski M, Mabry TJ, Bohlmann F. Fercoperol, an unusual cyclic-endoperoxynerolidol derivative from Ferula communis subsp. communis. J Nat Prod. 1986 Sep-Oct;49(5):916-8. doi: 10.1021/np50047a026. View Source
- [2] O'Neill PM, Posner GH. A medicinal chemistry perspective on artemisinin and related endoperoxides. J Med Chem. 2004;47(12):2945-2964. doi: 10.1021/jm030571c. View Source
